![molecular formula C29H30N4O4 B2521266 2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 946330-57-0](/img/no-structure.png)
2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
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Description
Scientific Research Applications
Antimicrobial Applications
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities. For example, certain 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones showed good antimicrobial activity compared to standard drugs, suggesting potential use in developing new antimicrobial agents (Patel & Shaikh, 2011).
Anticancer Applications
Quinazoline derivatives have also been investigated for their potential anticancer properties. A study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed moderate to high levels of antitumor activities against various cancer cell lines. These findings highlight the potential of quinazoline derivatives in cancer therapy (Fang et al., 2016).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-5-methylphenol with ethyl acetoacetate to form 2-(2-oxo-2-(4-(2-hydroxy-5-methylphenylamino)phenyl)ethyl)-4-methyl-3-oxo-2,3-dihydroquinazoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with isopropylamine and acetic anhydride to form the final product, 2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Starting Materials": [ "2-amino-5-methylphenol", "ethyl acetoacetate", "2-hydroxy-5-methylphenylamine", "acetic anhydride", "isopropylamine" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-methylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(2-oxo-2-(4-(2-hydroxy-5-methylphenylamino)phenyl)ethyl)-4-methyl-3-oxo-2,3-dihydroquinazoline-3-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate with isopropylamine and acetic anhydride in the presence of a base such as triethylamine to form the final product, 2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide." ] } | |
CAS RN |
946330-57-0 |
Product Name |
2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide |
Molecular Formula |
C29H30N4O4 |
Molecular Weight |
498.583 |
IUPAC Name |
2-[4-[1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C29H30N4O4/c1-18(2)30-26(34)16-21-11-13-22(14-12-21)33-28(36)23-7-5-6-8-25(23)32(29(33)37)17-27(35)31-24-15-19(3)9-10-20(24)4/h5-15,18H,16-17H2,1-4H3,(H,30,34)(H,31,35) |
InChI Key |
YBPGKDKQAOJAKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C |
solubility |
not available |
Origin of Product |
United States |
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